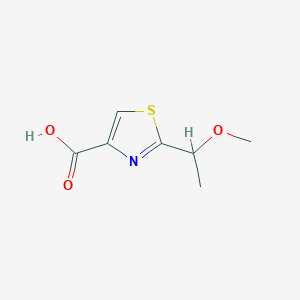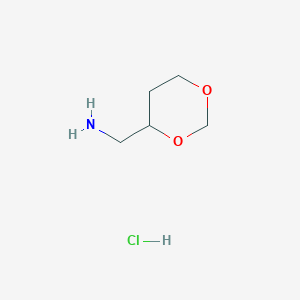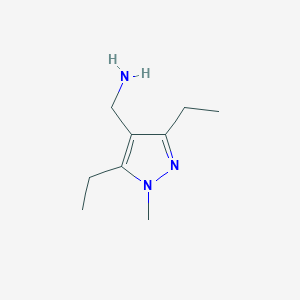![molecular formula C11H15ClFNO B1469852 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride CAS No. 1246635-88-0](/img/structure/B1469852.png)
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Descripción general
Descripción
“3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1246635-87-9 . It has a molecular weight of 231.7 and its IUPAC name is 3-(3-fluorobenzyl)pyrrolidin-3-ol hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.7 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
One significant area of application is in the synthesis and reactivity studies of heterocyclic molecules. For example, research on the synthesis, characterization, and reactivity of novel heterocyclic compounds has demonstrated the utility of related fluorophenyl pyrrolidine derivatives in generating compounds with potential in non-linear optics, highlighting their stability, charge transfer mechanisms, and hyper-conjugative interactions for materials science applications (Murthy et al., 2017).
Biological Properties
Another application is in exploring the biological properties of fluorophenyl pyrrolidine derivatives. Studies have synthesized new N-Mannich bases from pyrrolidine diones, evaluating their anticonvulsant activity, providing insights into potential therapeutic uses (Kamiński et al., 2013). This research highlights the chemical versatility and potential biological relevance of compounds structurally related to 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride.
Inhibition of Platelet Aggregation
Compounds structurally related to this compound have been investigated for their potential to inhibit blood platelet aggregation, a crucial factor in the development of thrombotic diseases. This research provides a foundation for the development of new therapeutic agents targeting cardiovascular diseases (Grisar et al., 1976).
Non-Linear Optics and Material Science
Further studies have demonstrated the role of pyrrolidine derivatives in non-linear optics and materials science. For instance, the synthesis and characterization of pyrrolidine constrained bipyridyl-dansyl fluoroionophore for selective Al(3+) sensing highlight the application of these compounds in developing advanced materials for sensing and imaging applications (Maity & Govindaraju, 2010).
Drug Design and Development
In drug design and development, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. This research underscores the potential of these compounds in developing new therapeutic agents (Muralidharan et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for “3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride” were not found in the search results, the pyrrolidine scaffold is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXOOOKHHWUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)
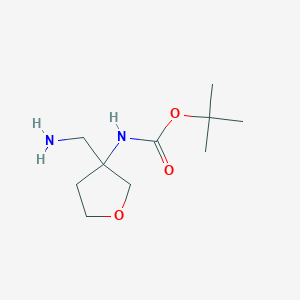
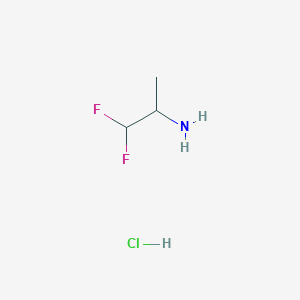
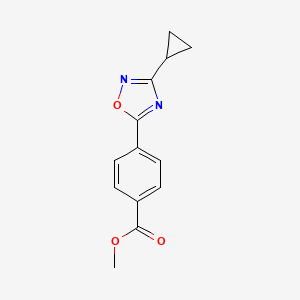
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)
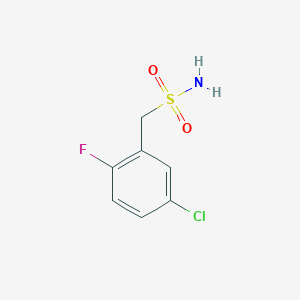

![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)
![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)

